molecular formula C10H5Cl2F6N3 B11080307 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Cat. No.: B11080307
M. Wt: 352.06 g/mol
InChI Key: HGEUYAVSRURLMM-UHFFFAOYSA-N
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Description

7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound that belongs to the class of pyridotriazines. This compound is characterized by its unique structure, which includes two chlorine atoms, a methyl group, and two trifluoromethyl groups attached to a pyridotriazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves multiple steps, including the formation of the pyridotriazine ring and the introduction of the chlorine, methyl, and trifluoromethyl groups. One common approach is to start with a suitable pyridine derivative, which undergoes a series of reactions such as chlorination, methylation, and trifluoromethylation under controlled conditions. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridotriazine derivatives, while substitution reactions can produce a variety of substituted pyridotriazines with different functional groups .

Scientific Research Applications

7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine include other pyridotriazine derivatives with different substituents, such as:

  • 7,9-dichloro-4-methyl-2H-pyrido[1,2-a][1,3,5]triazine
  • 7,9-dichloro-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
  • 4-methyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can exhibit unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C10H5Cl2F6N3

Molecular Weight

352.06 g/mol

IUPAC Name

7,9-dichloro-4-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine

InChI

InChI=1S/C10H5Cl2F6N3/c1-4-19-8(9(13,14)15,10(16,17)18)20-7-6(12)2-5(11)3-21(4)7/h2-3H,1H3

InChI Key

HGEUYAVSRURLMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(N=C2N1C=C(C=C2Cl)Cl)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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